molecular formula C16H17N3O5 B5272597 Ethyl 2-[3-(1,3-benzodioxole-5-carbonylamino)-5-methylpyrazol-1-yl]acetate

Ethyl 2-[3-(1,3-benzodioxole-5-carbonylamino)-5-methylpyrazol-1-yl]acetate

Cat. No.: B5272597
M. Wt: 331.32 g/mol
InChI Key: QFAWQXIIDNEVDY-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(1,3-benzodioxole-5-carbonylamino)-5-methylpyrazol-1-yl]acetate is a synthetic organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the benzodioxole moiety in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(1,3-benzodioxole-5-carbonylamino)-5-methylpyrazol-1-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the reaction of catechol with methylene chloride in the presence of a base such as potassium carbonate.

    Acylation: The benzodioxole derivative is then acylated using an appropriate acyl chloride to introduce the carbonyl group.

    Formation of the Pyrazole Ring: The acylated benzodioxole is reacted with hydrazine hydrate and an appropriate diketone to form the pyrazole ring.

    Esterification: The final step involves the esterification of the pyrazole derivative with ethyl bromoacetate in the presence of a base such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(1,3-benzodioxole-5-carbonylamino)-5-methylpyrazol-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Ethyl 2-[3-(1,3-benzodioxole-5-carbonylamino)-5-methylpyrazol-1-yl]acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticancer, antioxidant, and antimicrobial activities. It has shown promising results in inhibiting the growth of various cancer cell lines and reducing oxidative stress.

    Pharmacology: The compound is investigated for its potential as a drug candidate for treating diseases such as cancer, diabetes, and neurodegenerative disorders.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(1,3-benzodioxole-5-carbonylamino)-5-methylpyrazol-1-yl]acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation, apoptosis, and oxidative stress.

    Pathways Involved: The compound modulates signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway, leading to the inhibition of cell growth and induction of apoptosis.

Comparison with Similar Compounds

Ethyl 2-[3-(1,3-benzodioxole-5-carbonylamino)-5-methylpyrazol-1-yl]acetate can be compared with other benzodioxole derivatives and pyrazole compounds:

    Benzodioxole Derivatives: Similar compounds include 1,3-benzodioxole-5-carboxylic acid and 1,3-benzodioxole-5-yl-methanol. These compounds share the benzodioxole moiety but differ in their functional groups and biological activities.

    Pyrazole Compounds: Similar compounds include 3,5-dimethylpyrazole and 4-methyl-1H-pyrazole. These compounds share the pyrazole ring but differ in their substituents and biological activities.

This compound stands out due to its unique combination of the benzodioxole and pyrazole moieties, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[3-(1,3-benzodioxole-5-carbonylamino)-5-methylpyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-3-22-15(20)8-19-10(2)6-14(18-19)17-16(21)11-4-5-12-13(7-11)24-9-23-12/h4-7H,3,8-9H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAWQXIIDNEVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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